CNX-2006

描述

CNX-2006 is a novel and irreversible inhibitor of the epidermal growth factor receptor (EGFR). It is specifically designed to target and inhibit the T790M mutation in EGFR, which is a common cause of resistance to first-generation tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC) patients . This compound is a prototype for CO-1686, which is currently in clinical trials for the treatment of EGFR-mutant lung cancer .

科学研究应用

CNX-2006 在科学研究中具有重要应用,特别是在肿瘤学和分子生物学领域。它用于研究 EGFR 突变型肺癌耐药机制,并开发新的治疗策略。 该化合物选择性抑制 T790M 突变的能力使其成为研究 EGFR 在癌症进展中作用以及测试联合疗法有效性的宝贵工具 。 此外,this compound 在临床前模型中用于评估其作为治疗其他具有类似突变的癌症的潜力 .

作用机制

CNX-2006 的作用机制涉及其对 EGFR 的 T790M 突变形式的选择性和不可逆的结合。通过与 ATP 结合位点中的半胱氨酸残基形成共价键,this compound 有效地抑制了突变型受体的激酶活性。 这种抑制阻止了下游信号通路的激活,例如 RAS/MEK/ERK 通路,这些通路对肿瘤细胞的存活和增殖至关重要 。 该化合物对 T790M 突变的选择性高于野生型受体,最大程度地减少了脱靶效应并增强了其治疗潜力 .

生化分析

Biochemical Properties

CNX-2006 has been shown to inhibit EGFR-T790M cells growth up to 1000-fold more compared to wild-type EGFR cells . The inhibition of EGFR is observed in cells harbouring the T790M mutation at IC50 values below 20 nM after 1 hour exposure to the drug . This suggests that this compound interacts with the EGFR enzyme, specifically targeting the T790M mutation.

Cellular Effects

In non-small cell lung cancer (NSCLC) models expressing mutant EGFR-T790M, this compound inhibited EGFR signaling This suggests that this compound influences cell function by impacting cell signaling pathways, specifically the EGFR pathway

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the EGFR enzyme . It is an irreversible inhibitor, suggesting that it forms a covalent bond with the enzyme, leading to permanent inhibition

Temporal Effects in Laboratory Settings

It has been observed that continuous this compound treatment on drug-sensitive EGFR mutant cells leads to resistance more slowly than erlotinib . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

准备方法

CNX-2006 的合成涉及多个步骤,包括制备中间体化合物,以及随后在特定条件下进行反应。具体的合成路线和工业生产方法属于专有信息,在公开文献中未完全公开。

化学反应分析

CNX-2006 会经历各种化学反应,主要集中在其与 EGFR T790M 突变的相互作用。该化合物与突变型 EGFR 的 ATP 结合位点中的半胱氨酸残基形成共价键,导致不可逆的抑制。 这些反应中常用的试剂包括二甲基亚砜 (DMSO) 等溶剂和用于维持适当 pH 值的缓冲液 。 这些反应形成的主要产物是被抑制的 EGFR 复合物,它可以阻止下游信号传导和肿瘤细胞增殖 .

相似化合物的比较

CNX-2006 独特的特点是其对 T790M 突变型 EGFR 的高选择性和不可逆抑制。 类似的化合物包括其他第二代酪氨酸激酶抑制剂,如阿法替尼、达克替尼和奈拉替尼,它们也靶向 EGFR 突变,但其有效性和选择性程度不同 。 与这些抑制剂不同,this compound 对野生型受体几乎没有活性,从而降低了产生不良反应的可能性,并允许更高的剂量 。 这种独特的特性使 this compound 成为克服 EGFR 突变型肺癌耐药性的有希望的候选药物 .

属性

IUPAC Name |

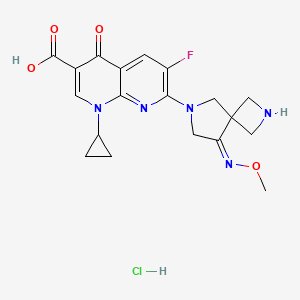

N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSRTTWIPACGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F4N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes CNX-2006 a promising drug candidate for EGFR-mutant NSCLC, especially in the context of acquired resistance to first-line TKIs?

A1: this compound is a novel, irreversible EGFR-TKI designed to overcome the acquired resistance commonly seen with first-generation EGFR-TKIs like gefitinib and erlotinib. This resistance often arises from the emergence of the secondary EGFR T790M “gatekeeper” mutation. Unlike earlier TKIs, this compound displays high selectivity for EGFR with the T790M mutation, exhibiting potent activity against both common and uncommon EGFR mutations []. Preclinical studies show it effectively inhibits the growth of NSCLC cells harboring these mutations, both in vitro and in vivo [, , ]. Importantly, this compound demonstrates a reduced ability to select for T790M-mediated resistance compared to earlier-generation TKIs [], making it a promising therapeutic option for NSCLC patients who have developed resistance to first-line therapies.

Q2: Can you elaborate on the mechanisms of acquired resistance observed with this compound and their implications for therapeutic strategies?

A2: While this compound shows promise in overcoming T790M-mediated resistance, studies have identified alternative mechanisms of acquired resistance to this drug. One such mechanism involves the amplification of the MET proto-oncogene, either alongside or independent of the T790M mutation []. This bypass signaling can be addressed through combination therapy with this compound and a MET-TKI. Interestingly, researchers observed a phenomenon termed "oncogene swap," where the amplified EGFR mutant allele (including T790M) is lost, and MET amplification takes over as the primary driver of oncogenesis []. In such instances, MET-TKI alone proved effective in overcoming resistance. Another study highlighted the critical role of NF-κB1 in driving acquired resistance to this compound []. This suggests that inhibiting NF-κB pathway members could be a viable therapeutic strategy for patients who progress after treatment with mutant-selective EGFR-TKIs like this compound.

Q3: What are the next steps in research involving this compound?

A3: While preclinical data on this compound is promising, further research is necessary to fully understand its potential and limitations. This includes:

- Galvani, E., et al. (2013). Abstract 3244: Role of epithelial-mesenchymal transition (EMT) in sensitivity to this compound, a novel mutant-selective EGFR inhibitor which overcomes in vitro T790M-mediated resistance in NSCLC. Cancer Research, 73(8 Supplement), Abstract nr 3244. []

- Ohashi, K., et al. (2013). Abstract 2101A: this compound, a novel irreversible epidermal growth factor receptor (EGFR) inhibitor, selectively inhibits EGFR T790M and fails to induce T790M-mediated resistance in vitro. Cancer Research, 73(8 Supplement), Abstract nr 2101A. []

- Galvani, E., et al. (2015). NF-κB drives acquired resistance to a novel mutant-selective EGFR inhibitor. []

- Sueoka-Aragane, N., et al. (2017). Oncogene swap as a novel mechanism of acquired resistance to epidermal growth factor receptor‐tyrosine kinase inhibitor in lung cancer. Cancer Science, 108(10), 2006-2013. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)